molecular formula C6H10N2O2S B13242891 3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione

3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione

Cat. No.: B13242891
M. Wt: 174.22 g/mol
InChI Key: ILNIHWLVMGMFCJ-UHFFFAOYSA-N
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Description

3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione is a heterocyclic compound containing a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione typically involves the reaction of 1-aminopropan-2-ol with thiazolidine-2,4-dione under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different thiazolidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidine derivatives.

Scientific Research Applications

3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-Aminopropan-2-YL)-1,3-thiazolidine-2,4-dione include other thiazolidine derivatives and heterocyclic compounds containing sulfur and nitrogen atoms, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C6H10N2O2S/c1-4(2-7)8-5(9)3-11-6(8)10/h4H,2-3,7H2,1H3

InChI Key

ILNIHWLVMGMFCJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)N1C(=O)CSC1=O

Origin of Product

United States

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